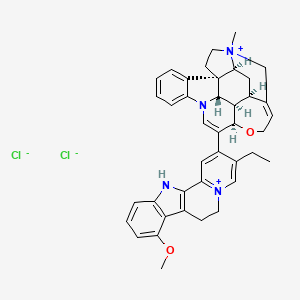
Guiaflavine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Guiaflavine, also known as this compound, is a useful research compound. Its molecular formula is C40H42Cl2N4O2 and its molecular weight is 681.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Guiaflavine exhibits notable pharmacological properties, particularly in the fields of neurology and oncology. Its potential therapeutic effects have been investigated in various studies.
Neuromuscular Effects
Research indicates that this compound demonstrates curarizing effects, acting as a neuromuscular blocker. A study reported an IC50 value of approximately 25 µM for this compound, suggesting its efficacy in inhibiting neuromuscular transmission . This property positions this compound as a candidate for further exploration in anesthetic applications.
Anticancer Activity
This compound has shown promise in cancer research, particularly against specific cancer cell lines. For instance, compounds derived from Strychnos guianensis, including this compound, have been evaluated for their antiproliferative effects on multiple myeloma cell lines . In vitro studies demonstrated that this compound could inhibit cell proliferation, making it a potential candidate for cancer treatment development.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic settings.
Interaction with Biological Targets
This compound's interaction with various biological targets has been explored through computational studies and experimental assays. It is suggested that this compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in different research contexts.
Properties
Molecular Formula |
C40H42Cl2N4O2 |
|---|---|
Molecular Weight |
681.7 g/mol |
IUPAC Name |
(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-7,12-dihydro-6H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium;dichloride |
InChI |
InChI=1S/C40H41N4O2.2ClH/c1-4-23-20-42-15-12-25-35-30(9-7-11-33(35)45-3)41-37(25)32(42)18-26(23)28-21-43-31-10-6-5-8-29(31)40-14-16-44(2)22-24-13-17-46-38(28)36(39(40)43)27(24)19-34(40)44;;/h5-11,13,18,20-21,27,34,36,38-39H,4,12,14-17,19,22H2,1-3H3;2*1H/q+1;;/p-1/t27-,34-,36-,38-,39-,40+,44?;;/m0../s1 |
InChI Key |
ZOQZMDXDYBAHPK-CZJFRNDDSA-M |
Isomeric SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@@H]6[C@H]3OCC=C7[C@@H]6C[C@H]8[C@@]5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC.[Cl-].[Cl-] |
Canonical SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4C5C6C3OCC=C7C6CC8C5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(CC2)C2=C(N1)C=CC=C2OC.[Cl-].[Cl-] |
Synonyms |
guiaflavine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















